N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide
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Description
N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide, also known as BZTP, is a synthetic compound that has been widely used in scientific research. BZTP is a thiazole derivative that has been shown to have various biological and pharmacological properties.
Scientific Research Applications
Analytical Chemistry and Spectrophotometry
Thiazolylazo reagents are widely used in analytical chemistry due to their ability to form colored complexes with metal ions. Specifically, N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide can be employed as a selective reagent for detecting trace amounts of toxic metallic ions. Spectrophotometric procedures based on this reagent allow for sensitive determination of metals such as copper, nickel, and cobalt .
Solid-Phase Extraction and Separation Techniques
Thiazolylazo compounds play a crucial role in solid-phase extraction (SPE) and separation procedures. Researchers utilize them as sorbents and indicators in combination with solid supports. The unique properties of N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide make it valuable for pre-column derivatization in high-performance liquid chromatography (HPLC) .
Data Storage Devices and Colorants
Thiazolylazo dyes find applications beyond the lab. They contribute to the manufacture of data storage devices like CDs, DVDs, and Blu-ray discs. Additionally, these compounds are used for coloring consumer goods such as clothes, leather, plastics, food, cosmetics, and toys. Their chromophoric azo groups (–N=N–) provide a diverse spectrum of colors .
Anticancer Activity Evaluation (Triazole Derivatives)
While not directly related to the thiazolylazo reagent, it’s worth noting that 1,2,3-triazole derivatives (synthesized from available starting materials) have been evaluated for their anticancer activity in NCI60 cell lines. These derivatives offer a wide range of potential applications .
Thermal Studies and Stability
The melting point and enthalpy of fusion of N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide were determined using differential scanning calorimetry (DSC). Additionally, its thermal stability and decomposition behavior were studied under different atmospheres (air and nitrogen) using thermogravimetric analysis (TG) .
properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10(2)13(17)16-14-15-9-12(18-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGBJMNFAQNFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.